molecular formula C13H11NO B8480810 3,4-dihydrobenz[h]isoquinolin-1(2H)-one

3,4-dihydrobenz[h]isoquinolin-1(2H)-one

Cat. No.: B8480810
M. Wt: 197.23 g/mol
InChI Key: ZEESLHGIDIWIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydrobenz[h]isoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by a fused benzene and isoquinoline ring system, which imparts unique chemical and biological properties. It is often used as a scaffold in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the Castagnoli-Cushman reaction , which is a cyclization reaction between an imine and an anhydride . Another method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these methods are generally mild, allowing for good yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-dihydrobenz[h]isoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one involves its interaction with biological membranes and enzymes. For instance, derivatives of this compound have been shown to disrupt the biological membrane systems of certain pathogens, leading to their antimicrobial effects . The molecular targets and pathways involved include the inhibition of specific enzymes and modulation of receptor activities.

Comparison with Similar Compounds

  • 3,4-Dihydroisoquinolin-1(2H)-one
  • 1,2,3,4-Tetrahydroisoquinolin-1-one
  • Isoquinoline-1,3(2H,4H)-dione

Comparison: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one is unique due to its fused benzene and isoquinoline ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various reaction conditions .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3,4-dihydro-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15)

InChI Key

ZEESLHGIDIWIEM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, (2-naphthalen-2-yl-ethyl)-carbamic acid ethyl ester (I-10c: 1.3 g, 5.349 mmol) in POCl3 (16 mL) was reacted with P2O5 (1.58 g, 11.205 mmol). The resulting mixture was stirred at 110° C. for 3 hours to afford the crude product. Purification by column chromatography on silica gel (20% ethylacetate in hexane) afforded 415 mg of the product (40% yield).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Yield
40%

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